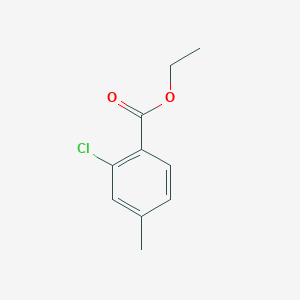

Ethyl 2-chloro-4-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-chloro-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOAVDJBEPVQOMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501033392 | |

| Record name | Ethyl 2-chloro-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501033392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99500-35-3 | |

| Record name | Benzoic acid, 2-chloro-4-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99500-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-chloro-4-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2-chloro-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501033392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance Within Halogenated Benzoate Esters

Halogenated benzoate (B1203000) esters are a class of organic compounds characterized by a benzene (B151609) ring substituted with both a halogen atom and an ester functional group. These compounds are significant as versatile intermediates in organic synthesis and as structural motifs in biologically active molecules. The nature and position of the halogen substituent can profoundly influence the compound's chemical reactivity and physical properties.

The presence of a halogen, such as chlorine, on the aromatic ring can serve multiple roles. It can act as a directing group in further electrophilic aromatic substitution reactions, influence the acidity of nearby protons, and function as a leaving group in nucleophilic aromatic substitution or cross-coupling reactions. Furthermore, halogens can form "halogen bonds," a type of non-covalent interaction where the halogen acts as a Lewis acid, which can influence molecular conformation and binding in larger systems like protein-ligand complexes. acs.org

Research into halogenated esters often explores how different substitution patterns affect their utility and activity. For instance, studies on various halogenated altholactone (B132534) derivatives, including 3-bromo- (B131339) and 2,4-dichlorobenzoates, have shown that the addition of a halogenated benzoyl group can enhance antifungal activity. nih.gov This highlights the importance of the specific halogen and its placement. In the case of Ethyl 2-chloro-4-methylbenzoate, the ortho-chloro and para-methyl substituents create a unique electronic and steric environment around the ester, making it a specific and valuable precursor for targeted synthetic applications.

| Compound | Research Application/Finding | Reference |

|---|---|---|

| Ethyl chloroacetate (B1199739) | Used as a reagent in attempts to synthesize new thiazolidin-4-ones. | |

| Methyl 4-fluorobenzoate | Found to be an effective photosensitization catalyst for C(sp³)–H fluorinations. | nih.gov |

| 3-Bromo- and 2,4-dichlorobenzoates (of altholactone) | Exhibited the strongest anti-fungal activity against Cryptococcus neoformans among tested derivatives. | nih.gov |

| Ethyl 2-chlorobenzoate | A related isomer studied for its fundamental chemical and physical properties. | nih.gov |

Overview of Academic Research Trajectories for Aryl Carboxylic Acid Derivatives

Esterification Reactions of 2-Chloro-4-methylbenzoic Acid

The conversion of 2-chloro-4-methylbenzoic acid to its corresponding ethyl ester is a fundamental and widely employed synthetic strategy. This transformation can be achieved through several methods, each with its own set of advantages and optimized conditions.

Direct Esterification Techniques and Optimization

Direct esterification, often catalyzed by a strong acid, represents the most straightforward route to this compound from its carboxylic acid precursor. The Fischer esterification, a classic example of this approach, involves heating the carboxylic acid and an excess of ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid. tcu.edu The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. tcu.edu This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus. tcu.edu

The necessity of a strong acid catalyst like sulfuric acid, even when the reactant itself is a carboxylic acid, lies in its ability to protonate the carbonyl oxygen of the benzoic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol. tcu.edu

Transesterification Processes and Catalytic Facilitation

Transesterification offers an alternative pathway for the synthesis of this compound, particularly when starting from a different ester of 2-chloro-4-methylbenzoic acid, such as the methyl ester. This process involves the exchange of the alkoxy group of an ester with the alkoxy group of an alcohol. masterorganicchemistry.com The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Under acidic conditions, the mechanism is analogous to Fischer esterification, involving protonation of the carbonyl, nucleophilic attack by the new alcohol, and subsequent elimination of the original alcohol. masterorganicchemistry.com To drive the reaction to completion, the alcohol used for the exchange (in this case, ethanol) is typically used as the solvent. masterorganicchemistry.com

Base-catalyzed transesterification proceeds via a nucleophilic addition-elimination mechanism, where an alkoxide (e.g., sodium ethoxide) acts as the nucleophile. masterorganicchemistry.com While effective, this method requires stoichiometric amounts of the base.

A variety of catalysts have been developed to facilitate transesterification under milder conditions. For instance, K2HPO4 has been shown to be an efficient catalyst for the transesterification to produce methyl esters, tolerating various functional groups. organic-chemistry.org Other catalysts, such as silica (B1680970) chloride and Sc(OTf)3, have also been employed for direct transesterification of carboxylic esters. organic-chemistry.org

Regioselective Halogenation Pathways on Methylbenzoate Frameworks

The introduction of a chlorine atom at a specific position on the methylbenzoate ring is a critical step in synthesizing congeners of this compound. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of halogenation.

Directed Halogenation Strategies and Mechanistic Insights

The existing methyl and ester groups on a methylbenzoate framework direct incoming electrophiles to specific positions. The methyl group is an activating, ortho-, para-director, while the ester group is a deactivating, meta-director. Therefore, the regioselectivity of halogenation depends on the starting material.

For instance, in the synthesis of 2-chloro-5-iodo-4-methyl-benzoic acid methyl ester, the iodination of methyl o-aminobenzoate is a key step. The amino group is a strong activating and ortho-, para-directing group, facilitating the introduction of iodine. Subsequent reactions then modify the amino group and introduce the chloro substituent.

Palladium-catalyzed C-H activation has emerged as a powerful tool for regioselective halogenation. nih.govrsc.org This method often utilizes a directing group within the molecule to guide the halogen to a specific C-H bond. nih.govrsc.org For example, the nitrogen atom in a heterocyclic ring can direct halogenation to an ortho position. rsc.org While not directly applied to this compound in the provided context, this strategy offers a potential pathway for the synthesis of complex halogenated benzoates.

The mechanism of electrophilic aromatic halogenation typically involves the generation of an electrophilic halogen species (e.g., Cl+) which then attacks the electron-rich aromatic ring to form a sigma complex (arenium ion). Deprotonation then restores aromaticity, yielding the chlorinated product. researchgate.net

Comparative Analysis of Chlorination Reagents and Selectivity

A wide array of chlorinating agents is available for aromatic compounds, each with distinct reactivity and selectivity. Traditional reagents include chlorine gas (Cl2), sulfuryl chloride (SO2Cl2), and N-chlorosuccinimide (NCS). thieme-connect.de While effective, these reagents can be hazardous and may lack selectivity, leading to mixtures of products. thieme-connect.de

More recent developments have focused on greener and more selective chlorinating systems. An efficient method for chlorinating arenes utilizes sodium chlorate (B79027) (NaClO3) as an oxidant and hydrochloric acid (HCl) as the chlorinating agent in an aqueous medium. jalsnet.com This system provides good to excellent yields of chlorinated aromatic products under mild conditions and avoids the use of organic solvents. jalsnet.com

Electrochemical methods offer another sustainable approach to chlorination. researchgate.netunimi.it Anodic chlorination can be performed in the presence of a chloride source, such as the Cl− anion, avoiding the need for harsh chlorinating agents. researchgate.net The selectivity of electrochemical chlorination can sometimes differ from that of traditional electrophilic chlorination, suggesting different mechanistic pathways. researchgate.net

The choice of chlorinating agent and reaction conditions is crucial for achieving the desired regioselectivity. For example, in the synthesis of derivatives of 2,3,5,6-tetrachloro-methylbenzene, chlorination was successful in the presence of an electron-donating methyl group but failed when two electron-withdrawing groups were present in para positions. researchgate.net

Multi-Step Organic Synthesis Utilizing Aromatic Precursors

The synthesis of this compound and its analogs often requires a multi-step approach starting from simpler aromatic compounds. These synthetic routes strategically build the target molecule by sequentially introducing the required functional groups.

An example of a multi-step synthesis is the preparation of ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate. This synthesis involves the initial reaction of ethyl acetoacetate (B1235776) with sulfuryl chloride to form ethyl-2-chloroacetoacetate, followed by cyclization with thioformamide (B92385) to create the thiazole (B1198619) core. Although this example leads to a different heterocyclic system, the principles of multi-step synthesis, involving the sequential formation of key bonds and functional group interconversions, are directly applicable to the synthesis of complex benzoates.

Another illustrative multi-step sequence is the synthesis of ethyl 4-(3-chlorobenzamido)benzoate. This process begins with the esterification of 4-aminobenzoic acid, followed by amidation with 3-chlorobenzoyl chloride. eurjchem.com This highlights a common strategy where an initial esterification is followed by further functionalization of the aromatic ring.

The synthesis of ethyl 4-methylbenzoate can be achieved through a palladium-catalyzed cross-coupling reaction between ethyl 4-bromobenzoate (B14158574) and a methylating agent. lookchem.com This demonstrates the use of modern cross-coupling methodologies to construct the carbon skeleton of the target molecule. Subsequent chlorination would then lead to the desired product.

Similarly, the synthesis of ethyl 4-chloroacetoacetate, a related building block, has been achieved through a modified Reformatsky reaction of ethyl chloroacetate (B1199739) with magnesium in a chlorinated hydrocarbon solvent. google.com This showcases the use of organometallic reagents in constructing key intermediates for more complex targets.

Ultimately, the design of a multi-step synthesis for this compound would involve a careful selection of starting materials and a logical sequence of reactions to install the methyl, chloro, and ethyl ester groups with the correct regiochemistry.

Functional Group Interconversions Leading to the Benzoate (B1203000) Scaffold

The synthesis of this compound and its analogs relies heavily on functional group interconversions (FGIs), which are essential for transforming readily available starting materials into the desired benzoate structure. These transformations involve the strategic manipulation of functional groups through reactions like oxidation, esterification, and halogenation.

A primary route to the benzoate scaffold is through the oxidation of a methyl group on a toluene (B28343) derivative. For instance, 2-chloro-4-methyltoluene can be oxidized to 2-chloro-4-methylbenzoic acid. nih.gov Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (CrO3) are commonly employed for this purpose. imperial.ac.ukyoutube.comyoutube.com The reaction with potassium permanganate is typically carried out in an aqueous solution, and the mixture is heated to facilitate the reaction. youtube.comyoutube.com Upon completion, the resulting benzoic acid can be isolated by acidification. youtube.comyoutube.com

Another key FGI is the esterification of the carboxylic acid to form the ethyl ester. The Fischer esterification is a classic and widely used method for this conversion. sciencesnail.com This reaction involves treating the carboxylic acid (2-chloro-4-methylbenzoic acid) with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4). sciencesnail.comtcu.edu The equilibrium of this reversible reaction is driven towards the product side by using a large excess of the alcohol or by removing water as it is formed. tcu.edu

The introduction of the chloro-substituent can be achieved at different stages of the synthesis. For example, chlorination of 4-methylsulfonyltoluene can be performed using chlorine gas in the presence of a catalyst like iron. google.com This can be followed by oxidation of the methyl group to a carboxylic acid. Alternatively, direct chlorination of a pre-existing benzoic acid or ester can be explored, although this may lead to a mixture of isomers requiring separation.

The following table summarizes key functional group interconversions involved in the synthesis of precursors to this compound:

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| 2-chloro-4-methyltoluene | KMnO4, H2O, heat | 2-chloro-4-methylbenzoic acid | Oxidation |

| 2-chloro-4-methylbenzoic acid | Ethanol, H2SO4 (catalyst), heat | This compound | Fischer Esterification |

| 4-methylsulfonyltoluene | Cl2, Fe catalyst, 85-95 °C | 2-chloro-4-methylsulfonyltoluene | Halogenation |

| Toluene | HNO3, H2SO4 | p-Nitrotoluene | Nitration |

| p-Nitrotoluene | Oxidizing agent (e.g., KMnO4) | p-Nitrobenzoic acid | Oxidation |

Advanced Purification and Isolation Techniques for Complex Mixtures

The synthesis of this compound and its congeners often results in complex mixtures containing unreacted starting materials, byproducts, and isomeric impurities. Therefore, advanced purification and isolation techniques are crucial to obtain the desired compound in high purity.

Chromatographic Methods:

Chromatography is a cornerstone of purification in organic synthesis. rotachrom.com Several chromatographic techniques are applicable to the purification of benzoate esters.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its preparative form (Prep-HPLC), is a powerful tool for separating complex mixtures with high resolution. numberanalytics.comnumberanalytics.com Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent, is often effective for separating organic molecules like esters. nih.gov By carefully selecting the column and mobile phase composition, it is possible to separate isomers of chloromethylbenzoic acid esters. nih.govnih.gov

Flash Chromatography: This technique is a rapid and efficient method for purifying multi-gram quantities of compounds. numberanalytics.com It utilizes a column packed with a solid adsorbent (like silica gel) and a solvent system that is pushed through the column with pressure.

Gas Chromatography (GC): For volatile compounds, preparative GC can be used for separation. In the context of analyzing complex mixtures of fatty acid methyl esters, multidimensional GC has been shown to resolve isomers that co-elute in single-column systems. embrapa.br

Other Purification Techniques:

Besides chromatography, other methods are employed to purify the final product and its intermediates.

Crystallization and Recrystallization: Crystallization is a fundamental technique for purifying solid compounds. wikipedia.org The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities in the solution. youtube.comwikipedia.org Recrystallization can be repeated to achieve higher purity. wikipedia.org

Extraction: Liquid-liquid extraction is used to separate compounds based on their different solubilities in two immiscible liquid phases. wikipedia.org For example, after the oxidation of 2-chloro-4-methyltoluene, the product, 2-chloro-4-methylbenzoic acid, can be extracted into an aqueous basic solution, leaving non-acidic impurities in the organic phase. Subsequent acidification of the aqueous layer precipitates the purified carboxylic acid.

Distillation: For liquid products, distillation can be an effective purification method, especially for separating components with different boiling points. nih.gov Vacuum distillation is often used for high-boiling point compounds to prevent decomposition at atmospheric pressure.

Affinity Purification and Scavenger Resins: In some synthetic routes, scavenger resins can be used to remove specific impurities. nih.gov These resins are functionalized to react with and bind to certain types of molecules, such as unreacted reagents or byproducts, allowing for their easy removal by filtration. nih.gov

Reaction Chemistry and Mechanistic Elucidation of Ethyl 2 Chloro 4 Methylbenzoate

Hydrolytic Behavior and Kinetic Studies

The hydrolysis of Ethyl 2-chloro-4-methylbenzoate involves the cleavage of the ester bond to yield 2-chloro-4-methylbenzoic acid and ethanol (B145695). This process is typically catalyzed by acid or base.

Under acidic conditions, the hydrolysis of ethyl benzoate (B1203000) esters generally proceeds through the A_AC_2 mechanism. This pathway involves a rapid, reversible protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon in the rate-determining step to form a tetrahedral intermediate. Finally, a proton transfer and the elimination of an ethanol molecule regenerate the catalyst and form the carboxylic acid product.

Solvent composition also plays a critical role. The use of aqueous-organic solvent mixtures, such as ethanol-water, can influence reaction kinetics. The magnitude of solvent participation in the reaction mechanism can change with varying concentrations of the organic co-solvent. researchgate.net

Table 1: Influence of Substituents on Acid-Catalyzed Hydrolysis Rate This table presents a qualitative analysis based on established principles of physical organic chemistry.

| Substituent | Position | Electronic Effect | Expected Impact on Hydrolysis Rate (vs. Ethyl Benzoate) |

|---|---|---|---|

| -Cl | ortho (2) | Electron-Withdrawing (-I > +M) | Accelerating |

| -CH₃ | para (4) | Electron-Donating (+I, Hyperconjugation) | Decelerating |

| -COOEt | (1) | Electron-Withdrawing (-I, -M) | (Reference Moiety) |

While specific computational studies on this compound are not widely published, its hydrolysis can be modeled using quantum chemical methods like Density Functional Theory (DFT). Such models are used to calculate the energy profile of the reaction pathway, including the structure and energy of the transition states.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of a halogen on the aromatic ring allows for Nucleophilic Aromatic Substitution (SNAr), a key reaction for modifying the molecule.

The chlorine atom at the C2 position can be displaced by strong nucleophiles. The SNAr mechanism is a two-step process:

Addition Step : A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This step is typically the slow, rate-determining step. scranton.edu

Elimination Step : The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group.

This reaction pathway is distinct from S_N_1 and S_N_2 reactions and requires the presence of electron-withdrawing groups on the aromatic ring to stabilize the anionic intermediate. askfilo.commasterorganicchemistry.com

The feasibility and rate of the SNAr reaction are heavily dependent on the substituents present on the benzene (B151609) ring. masterorganicchemistry.com For an SNAr reaction to be favorable, the negative charge of the Meisenheimer intermediate must be stabilized.

Electron-Withdrawing Groups (EWGs) : These groups stabilize the anionic intermediate through inductive or resonance effects, thereby increasing the reaction rate. The ethyl carboxylate group (-COOEt) is a strong EWG. When positioned ortho or para to the leaving group, it can effectively delocalize the negative charge via resonance. askfilo.com In this compound, the ester group is ortho to the chlorine, providing significant stabilization.

Electron-Donating Groups (EDGs) : These groups destabilize the intermediate by intensifying the negative charge, thus slowing down or preventing the reaction. The methyl group (-CH₃) at the C4 position is a weak EDG and has a slight destabilizing effect on the intermediate.

The net effect is that the strong activation provided by the ortho ester group facilitates the displacement of the chlorine, despite the mild deactivating effect of the para methyl group.

Table 2: Influence of Substituents on SNAr Reactivity

| Substituent | Position Relative to -Cl | Electronic Effect | Influence on Meisenheimer Intermediate | Effect on SNAr Rate |

|---|---|---|---|---|

| -COOEt | ortho | Strongly Electron-Withdrawing | Strong Stabilization | Accelerating |

| -CH₃ | para | Weakly Electron-Donating | Slight Destabilization | Decelerating |

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic Aromatic Substitution (EAS) involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The outcome of such reactions is dictated by the directing effects of the existing substituents.

The directing effects for this compound are as follows:

Ethyl carboxylate (-COOEt) : A deactivating group and a meta-director.

Chloro (-Cl) : A deactivating group and an ortho, para-director.

Methyl (-CH₃) : An activating group and an ortho, para-director.

The position of substitution is determined by the interplay of these effects. The activating methyl group has the strongest influence on regioselectivity. It directs incoming electrophiles to its ortho positions (C3 and C5).

Attack at C3 : This position is ortho to the activating methyl group but is also ortho to the deactivating chloro group and sterically hindered.

Attack at C5 : This position is ortho to the activating methyl group and meta to the deactivating chloro and ester groups. This position is generally the most favored for electrophilic attack due to a combination of electronic activation and lower steric hindrance compared to C3.

Attack at C6 : This position is meta to the activating methyl group and ortho to the deactivating ester group, making it highly disfavored.

Therefore, electrophilic substitution reactions, such as nitration or halogenation, are most likely to occur at the C5 position.

Positional Selectivity in Electrophilic Attack

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is determined by the directing effects of the three existing substituents: the chloro group, the methyl group, and the ethyl carboxylate group. lumenlearning.com Each group influences the electron density of the aromatic ring, thereby directing incoming electrophiles to specific positions. libretexts.org

The three substituents can be classified based on their activating/deactivating and directing effects:

-Cl (Chloro): This is a deactivating group due to its inductive electron-withdrawing effect, which makes the ring less reactive than benzene. lumenlearning.com However, due to its lone pairs of electrons, it can participate in resonance, donating electron density to the ring. This resonance effect directs incoming electrophiles to the ortho and para positions relative to itself. Therefore, the chloro group is an ortho, para-director. libretexts.orglibretexts.org

-CH₃ (Methyl): An alkyl group like methyl is an activating group. It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive than benzene. lumenlearning.com This increased electron density is most pronounced at the ortho and para positions, making the methyl group an ortho, para-director. libretexts.org

-COOEt (Ethyl Carboxylate): The ester group is a deactivating group. The carbonyl carbon is electron-poor due to the electronegativity of the oxygen atoms, and it withdraws electron density from the aromatic ring through both inductive and resonance effects. youtube.com This deactivation makes the ortho and para positions particularly electron-deficient, thus directing incoming electrophiles to the meta position. libretexts.org

In the case of this compound, the directing effects of the substituents are in competition. The most activating substituent generally controls the position of the incoming electrophile. wou.edu The methyl group is the strongest activating group, followed by the deactivating chloro group, and finally the deactivating ester group.

The available positions for substitution are C3, C5, and C6.

The methyl group at C4 directs ortho to C3 and C5.

The chloro group at C2 directs ortho to C3 and para to C5.

The ester group at C1 directs meta to C3 and C5.

All three groups direct to positions C3 and C5. The position C6 is ortho to the deactivating ester group and meta to the activating methyl group and the deactivating chloro group, making it less favored. The final product distribution for an electrophilic attack will depend on the specific reaction conditions and the nature of the electrophile, but substitution is strongly favored at positions 3 and 5.

Table 1: Summary of Substituent Directing Effects

| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -COOEt | C1 | Deactivating | meta |

| -Cl | C2 | Deactivating | ortho, para |

| -CH₃ | C4 | Activating | ortho, para |

Role of the Ester Group in Directing EAS

The ethyl carboxylate (-COOEt) group plays a significant role as a deactivating, meta-directing group in electrophilic aromatic substitution (EAS). libretexts.org Its influence stems from its electron-withdrawing nature, which reduces the nucleophilicity of the benzene ring, making it less reactive towards electrophiles compared to benzene itself. lumenlearning.com

The deactivating effect is a result of two electronic factors:

Inductive Effect: The electronegative oxygen atoms in the ester group pull electron density away from the aromatic ring through the sigma bond connecting the carboxyl carbon to the ring.

Resonance Effect: The carbonyl group can withdraw electron density from the ring via resonance. The pi electrons of the benzene ring can be delocalized onto the carbonyl oxygen, creating resonance structures where a positive charge resides on the aromatic ring.

This withdrawal of electron density is particularly pronounced at the ortho and para positions. When examining the resonance structures of the carbocation intermediate (the sigma complex) formed during electrophilic attack, the intermediates for ortho and para attack have a resonance form where the positive charge is placed on the carbon atom directly bonded to the ester group. libretexts.org This is a highly unstable arrangement as it places a positive charge adjacent to the partially positive carbonyl carbon.

In contrast, the carbocation intermediate for meta attack does not have such an unfavorable resonance structure. libretexts.org The positive charge is distributed across other carbons of the ring, making the meta intermediate more stable relative to the ortho and para intermediates. Consequently, the activation energy for meta substitution is lower, and this pathway is favored. youtube.com

Transesterification and Alcoholysis Dynamics

Transesterification is a chemical process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. For this compound, this involves reacting the ethyl ester with another alcohol (R'-OH) to form a new ester and ethanol. This reaction is typically catalyzed by either an acid or a base.

The general reaction is as follows: this compound + R'-OH ⇌ 2-chloro-4-methylbenzoate-R' + Ethanol

Mechanism of Acid-Catalyzed Transesterification:

Protonation: The acid catalyst protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The alcohol (R'-OH) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the incoming alcohol moiety to the original ethoxy group.

Elimination: The protonated ethoxy group leaves as ethanol (a neutral molecule and good leaving group), and the carbonyl double bond is reformed.

Deprotonation: The catalyst is regenerated by the removal of a proton from the new ester.

The reaction is an equilibrium process. To drive the reaction towards the desired product, an excess of the reactant alcohol (R'-OH) is often used, or the ethanol by-product is removed as it forms.

Table 2: Reactants and Products in Transesterification

| Reactant 1 | Reactant 2 (Alcohol) | Product 1 (New Ester) | Product 2 (By-product) |

|---|---|---|---|

| This compound | Methanol (B129727) | Mthis compound | Ethanol |

| This compound | Propanol | Propyl 2-chloro-4-methylbenzoate | Ethanol |

| This compound | Isopropanol | Isopropyl 2-chloro-4-methylbenzoate | Ethanol |

Oxidation and Reduction Chemistry of the Ester and Aromatic System

The oxidation and reduction of this compound can target either the substituent groups or the aromatic ring itself, depending on the reagents and conditions used.

Oxidation: The most susceptible part of the molecule to oxidation is the methyl group attached to the aromatic ring. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, under vigorous conditions (heat), can oxidize the alkyl side-chain to a carboxylic acid. youtube.com The ester group and the chloro substituent are generally resistant to these conditions. This reaction would convert the methyl group at C4 into a carboxylic acid group, yielding 2-chloro-1-(ethoxycarbonyl)terephthalic acid.

Reduction: Reduction reactions can target the ester group.

Reduction to an Alcohol: The ethyl ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the -COOEt group into a -CH₂OH group, yielding (2-chloro-4-methylphenyl)methanol. The reaction proceeds via nucleophilic acyl substitution, followed by reduction of the intermediate aldehyde.

Selective Reduction of Other Groups: If other reducible groups were present on the ring (like a nitro group), selective reduction could be achieved. For instance, a nitro group can be selectively reduced to an amine using reagents like indium metal in aqueous ethanol with ammonium (B1175870) chloride, leaving the ester group intact. orgsyn.org

The aromatic ring itself is generally resistant to reduction under standard conditions. Catalytic hydrogenation at high pressure and temperature would be required to reduce the benzene ring to a cyclohexane (B81311) ring.

Table 3: Common Oxidation and Reduction Reactions

| Reaction Type | Reagent | Part of Molecule Affected | Product |

|---|---|---|---|

| Oxidation | KMnO₄, heat | Methyl group (-CH₃) | 2-chloro-4-carboxybenzoic acid ethyl ester |

| Reduction | LiAlH₄ | Ester group (-COOEt) | (2-chloro-4-methylphenyl)methanol |

Derivatization Strategies and Analogue Synthesis for Advanced Chemical Exploration

Systematic Modification of the Ethyl Ester Moiety

Synthesis of Methyl, Propyl, and Higher Alkyl Esters

The synthesis of various alkyl esters of 2-chloro-4-methylbenzoic acid is typically achieved through esterification of the parent carboxylic acid. This can be accomplished by reacting 2-chloro-4-methylbenzoic acid with the corresponding alcohol (methanol, propanol, etc.) in the presence of an acid catalyst. libretexts.org For instance, bubbling hydrogen chloride gas through a solution of 4-bromo-2-chloro benzoic acid in methanol (B129727) leads to the formation of the methyl ester. chemicalbook.com Another common method involves the use of thionyl chloride (SOCl₂) to convert the carboxylic acid into the more reactive acyl chloride, which is then reacted with the desired alcohol. prepchem.comchemicalbook.com

A general laboratory procedure for synthesizing different alkyl esters involves dissolving the carboxylic acid in the respective alcohol, followed by the addition of a catalytic amount of a strong acid like sulfuric acid and heating the mixture under reflux. libretexts.org The use of solid acid catalysts, such as a Zr/Ti-based catalyst, has also been reported for the esterification of benzoic acid derivatives. mdpi.com

Below is a representative table of various alkyl 2-chloro-4-methylbenzoates that can be synthesized:

| Alkyl Group | IUPAC Name | Molecular Formula |

| Methyl | Methyl 2-chloro-4-methylbenzoate | C₉H₉ClO₂ |

| Propyl | Propyl 2-chloro-4-methylbenzoate | C₁₁H₁₃ClO₂ |

| Isopropyl | Isopropyl 2-chloro-4-methylbenzoate | C₁₁H₁₃ClO₂ |

| Butyl | Butyl 2-chloro-4-methylbenzoate | C₁₂H₁₅ClO₂ |

Investigation of Ester Group Influence on Reactivity and Structure

The nature of the ester group can significantly impact the reactivity and structural properties of the molecule. The size and branching of the alkyl chain in the ester can introduce steric hindrance, which may affect the rate of reactions at the ester carbonyl group or at other positions on the aromatic ring. For example, in esterification reactions, the presence of a large group at the ortho position can decrease the reaction yield due to steric effects. mdpi.com

Functionalization at the Methyl Group (C-4 Position)

The methyl group at the C-4 position is a versatile handle for introducing further functionality into the molecule.

Benzylic Halogenation and Subsequent Transformations

The methyl group, being in a benzylic position, is susceptible to free-radical halogenation. wikipedia.org This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile) and light or heat. chemicalbook.comrsc.org This selectively installs a bromine atom on the methyl group, yielding ethyl 2-chloro-4-(bromomethyl)benzoate.

The resulting benzylic halide is a highly reactive intermediate that can undergo various subsequent transformations. For example, it can be subjected to nucleophilic substitution reactions to introduce a wide range of functional groups, such as alcohols, ethers, amines, and cyanides.

A representative reaction for benzylic bromination is shown below:

| Reactant | Reagents | Product |

| This compound | NBS, Benzoyl Peroxide, CCl₄, Δ | Ethyl 2-chloro-4-(bromomethyl)benzoate |

Oxidation Pathways to Carboxylic Acid Derivatives

The methyl group can be oxidized to a carboxylic acid group, a transformation that significantly alters the electronic properties of the aromatic ring. This oxidation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃) under vigorous conditions. google.comchemguide.co.ukgoogle.comgoogle.com For example, 2-chloro-4-methylsulfonyltoluene is oxidized to 2-chloro-4-methylsulfonylbenzoic acid using nitric acid at high temperatures. google.com

This oxidation converts the electron-donating methyl group into a strongly electron-withdrawing carboxylic acid group, which has a profound effect on the reactivity of the aromatic ring, making it less susceptible to electrophilic attack and more activated towards nucleophilic aromatic substitution.

Manipulation of the Chlorine Substituent (C-2 Position)

The chlorine atom at the C-2 position can be replaced through various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, are commonly employed for this purpose. nih.govresearchgate.netorganic-chemistry.org

For instance, a Suzuki coupling reaction could be used to replace the chlorine atom with an aryl or vinyl group by reacting this compound with a boronic acid in the presence of a palladium catalyst and a base. Similarly, a Buchwald-Hartwig amination could introduce an amino group by reacting it with an amine under palladium catalysis. These transformations dramatically increase the structural diversity of the accessible analogues.

The feasibility of these reactions depends on the specific catalyst system and reaction conditions, as the steric hindrance from the adjacent ester group can influence the reaction's efficiency.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and this compound is a suitable substrate for such transformations. The chloro-substituent, while generally less reactive than bromo or iodo analogues, can effectively participate in these reactions under optimized conditions.

The Suzuki-Miyaura coupling is a widely employed method for forming C-C bonds by reacting an organoboron compound with a halide. iitk.ac.in For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position. The general mechanism involves the oxidative addition of the aryl chloride to a palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. iitk.ac.in The choice of ligand is crucial for the efficiency of coupling with aryl chlorides.

Another significant cross-coupling reaction is the Buchwald-Hartwig amination , which facilitates the formation of C-N bonds. wikipedia.orgorganic-chemistry.org This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide. wikipedia.org This is particularly useful for synthesizing analogues where the chlorine atom is replaced by a primary or secondary amine, including cyclic amines, thereby introducing new structural motifs and potential points for further functionalization. The reaction generally proceeds via a catalytic cycle similar to other cross-coupling reactions. wikipedia.org

Table 1: Catalyst Systems for Cross-Coupling Reactions of Aryl Chlorides

| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Temperature |

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald-type phosphines (e.g., XPhos, SPhos), N-heterocyclic carbenes (NHCs) | K₃PO₄, Cs₂CO₃ | Toluene (B28343), Dioxane | 80-120 °C |

| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Bidentate phosphines (e.g., BINAP, DPPF), Sterically hindered phosphines (e.g., RuPhos, BrettPhos) | NaOt-Bu, K₂CO₃ | Toluene, THF | Room Temp. to 110 °C |

This table presents generalized conditions for cross-coupling reactions involving aryl chlorides and may require optimization for this compound.

Conversion to Other Halogenated Analogues

The conversion of the chloro-substituent in this compound to other halogens, such as bromo, iodo, or fluoro groups, can be a strategic step to modulate reactivity for subsequent transformations. While the direct replacement of an aryl chloride is more challenging than for alkyl halides, specific methods have been developed for this purpose.

The Aromatic Finkelstein reaction is a halogen exchange reaction that can be used to convert aryl chlorides to aryl iodides or bromides. wikipedia.org Unlike the classic Finkelstein reaction with alkyl halides, the aromatic version requires a catalyst due to the lower reactivity of the C(sp²)-Cl bond. wikipedia.org Copper(I) iodide, often in the presence of a diamine ligand, is a common catalyst for the conversion to aryl iodides. wikipedia.org Nickel-based catalysts have also been shown to be effective for these transformations under milder conditions. figshare.comresearchgate.net These reactions are typically driven to completion by using a large excess of the halide salt.

Table 2: Catalytic Systems for Aromatic Halogen Exchange

| Transformation | Catalyst | Ligand | Halide Source | Solvent |

| Ar-Cl → Ar-I | CuI | N,N'-Dimethylethylenediamine | NaI, KI | Dioxane, DMF |

| Ar-Cl → Ar-I | NiBr₂ | Tri-n-butylphosphine | NaI | NMP, DMA |

| Ar-Cl → Ar-Br | CuBr | DMEDA | KBr | Toluene |

This table provides examples of catalytic systems for halogen exchange on aryl chlorides. Specific conditions would need to be developed for this compound.

Formation of Heterocyclic Structures Incorporating the Benzoate (B1203000) Core

The benzoate scaffold of this compound is a valuable starting point for the synthesis of various heterocyclic structures. The chloro and ester groups can be strategically utilized to construct fused or appended ring systems.

One direct approach is through nucleophilic aromatic substitution (SNAr) of the chlorine atom. For instance, reaction with a cyclic amine like pyrrolidine (B122466) can yield products such as ethyl 2-chloro-4-methyl-6-(1-pyrrolidinyl)benzoate, directly incorporating a heterocyclic moiety onto the benzene (B151609) ring. psu.edu

More complex heterocyclic systems can be constructed through multi-step sequences. For example, the core structure can be a precursor for the synthesis of benzofurans . This can be achieved through reactions that involve the introduction of a suitable functional group ortho to the ester, followed by an intramolecular cyclization. figshare.com Similarly, the synthesis of indoles can be envisioned through strategies like the Leimgruber-Batcho or Fischer indole (B1671886) synthesis, where the benzoate moiety would be a substituent on the final indole ring. researchgate.net

Palladium-catalyzed intramolecular reactions are also a powerful method for heterocycle formation. organic-chemistry.orgdntb.gov.ua For example, a suitably functionalized derivative of this compound could undergo intramolecular C-H activation or heteroarylation to form fused heterocyclic systems like quinolines or benzothiazoles . psu.eduelsevierpure.com The synthesis of thiazoles can also be achieved from related ester-containing precursors through condensation and cyclization reactions. mdpi.comprepchem.com

Table 3: Examples of Heterocyclic Systems Derived from Benzoate Scaffolds

| Heterocyclic System | General Synthetic Approach | Key Intermediates/Reagents |

| Pyrrolidinyl Benzoate | Nucleophilic Aromatic Substitution | Pyrrolidine, Base |

| Benzofuran | Intramolecular Cyclization (e.g., Rap-Stoermer type) | α-Haloketones, Phenolic Precursors |

| Indole | Condensation and Cyclization (e.g., Leimgruber-Batcho) | Formamide acetals, Nitro-precursors |

| Quinoline | Annelation of a six-membered ring (e.g., Gould-Jacobs) | Diethyl ethoxymethylenemalonate, High-boiling solvent |

| Thiazole (B1198619) | Hantzsch-type Thiazole Synthesis | α-Halocarbonyls, Thioamides |

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for the detailed structural analysis of Ethyl 2-chloro-4-methylbenzoate in solution. Both ¹H and ¹³C NMR provide insights into the electronic environment of the individual atoms within the molecule.

Expected ¹H NMR Spectral Features: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the ethyl group protons (a quartet for the methylene (B1212753) group and a triplet for the methyl group), and the methyl group on the benzene (B151609) ring (a singlet). The substitution pattern on the aromatic ring will influence the chemical shifts and coupling constants of the aromatic protons, providing key information about their relative positions.

Expected ¹³C NMR Spectral Features: The carbon-13 NMR spectrum will exhibit unique resonances for each carbon atom in a distinct chemical environment. This includes the carbonyl carbon of the ester group, the carbons of the ethyl group, the methyl carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the chloro and methyl substituents. vaia.comchemicalbook.com

Elucidation of Stereochemical and Conformational Features

The three-dimensional arrangement of atoms and the preferred conformations of this compound can be investigated using advanced NMR techniques. The presence of substituents on the benzene ring can lead to hindered rotation around single bonds, resulting in distinct conformational isomers.

Studies on related esters have shown that the s-Z conformation is generally more stable. msu.edu For this compound, the interplay between the steric hindrance of the ortho-chloro group and the electronic effects of the substituents will dictate the preferred orientation of the ethyl ester group relative to the aromatic ring. Conformational analysis of similar compounds, like ethyl benzoylacetate, has been successfully performed using a combination of NMR spectroscopy and computational methods. researchgate.net These studies reveal the existence of multiple stable conformers and provide insights into the intramolecular interactions that govern their relative energies.

Dynamic NMR for Rotational Barriers and Molecular Motion

Dynamic NMR (DNMR) is a specialized technique used to study the rates of intramolecular processes that occur on the NMR timescale, such as bond rotations. msu.edu In this compound, the rotation around the C(aromatic)-C(carbonyl) bond and the C-O bond of the ester group are of particular interest.

The rotational barrier for the C(aromatic)-C(carbonyl) bond can be influenced by the steric bulk of the ortho-chloro substituent. At low temperatures, this rotation may be slow enough to be observed as separate signals for different rotamers in the NMR spectrum. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals. By analyzing the line shapes of the NMR signals at different temperatures, it is possible to calculate the activation energy for the rotational barrier. Similar studies on amides and other esters have successfully determined these energy barriers. msu.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Detailed Analysis of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound are expected to exhibit a series of characteristic absorption bands corresponding to the vibrational modes of its functional groups. A comparative analysis with related molecules like ethyl benzoate (B1203000) and ethyl m-chlorobenzoate can aid in the assignment of these bands. scholarsresearchlibrary.comspectroscopyonline.comspectroscopyonline.com

Key Vibrational Modes:

C=O Stretching: A strong absorption band is expected in the region of 1715-1730 cm⁻¹ due to the stretching vibration of the carbonyl group in the aromatic ester. spectroscopyonline.com

C-O Stretching: The C-C-O and O-C-C stretching vibrations of the ester group typically appear as strong bands in the 1100-1300 cm⁻¹ region. spectroscopyonline.comspectroscopyonline.com

Aromatic C-H Stretching: These vibrations are generally observed in the 3000-3100 cm⁻¹ range.

Aliphatic C-H Stretching: The stretching modes of the methyl and ethyl groups will appear just below 3000 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a band in the lower frequency region of the spectrum.

Aromatic C=C Stretching: The in-plane stretching vibrations of the benzene ring typically give rise to bands in the 1450-1600 cm⁻¹ region.

Computational studies, such as those using Density Functional Theory (DFT), on similar molecules like methyl benzoate have been shown to provide reliable predictions of vibrational frequencies, aiding in the detailed assignment of experimental spectra. researchgate.netnih.govresearchgate.netrsc.org

Probing Intermolecular Interactions in Condensed Phases

In the solid state or in concentrated solutions, molecules of this compound can interact with each other through various intermolecular forces, such as dipole-dipole interactions and van der Waals forces. These interactions can lead to shifts in the vibrational frequencies and changes in the bandwidths of certain absorption bands.

The wavenumbers of polar groups are particularly sensitive to the physical state of the sample due to these intermolecular interactions. mdpi.com For instance, hydrogen bonding in related systems has been shown to cause significant shifts in the vibrational frequencies of the involved functional groups. While this compound does not have traditional hydrogen bond donors, weak intermolecular interactions can still be probed by comparing the spectra in different phases (e.g., gas, liquid, solid) or in different solvents. Ultraviolet photodissociation spectroscopy has also been used to investigate intermolecular interactions in gas-phase clusters of aromatic molecules. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

UV-Vis spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light. gdckulgam.edu.inlibretexts.org The chromophores present in this compound, primarily the substituted benzene ring and the carbonyl group, will govern its UV-Vis absorption spectrum.

The electronic spectrum is expected to show absorptions arising from π → π* and n → π* transitions. slideshare.netyoutube.comlibretexts.org The π → π* transitions, associated with the aromatic system, are typically more intense and occur at shorter wavelengths. The n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is of lower intensity and appears at a longer wavelength.

The presence of substituents on the benzene ring can cause a shift in the absorption maxima (λ_max). The chloro and methyl groups can act as auxochromes, modifying the absorption characteristics of the primary chromophore. slideshare.net The conjugation of the carbonyl group with the aromatic ring also influences the energy of the electronic transitions. gdckulgam.edu.in For example, studies on ethyl 4-aminobenzoate (B8803810) show absorption maxima that are sensitive to the solvent environment. researchgate.net

Fluorescence, the emission of light from an excited electronic state, is less common in simple aromatic esters unless specific structural features that promote emission are present. The potential for fluorescence in this compound would depend on the efficiency of intersystem crossing to the triplet state versus radiative decay from the singlet excited state.

Solvatochromic and Thermochromic Investigations

Solvatochromism describes the shift in the position of UV-Vis absorption bands as a function of solvent polarity. nih.gov This phenomenon reflects the differential solvation of the ground and excited electronic states of the molecule. nih.govresearchgate.net For a compound like this compound, which possesses a permanent dipole moment due to its polar substituents (chloro and ester groups), changes in solvent polarity are expected to induce shifts in its absorption spectra. The excited state is often more polar than the ground state, leading to a red shift (bathochromic shift) in more polar solvents. researchgate.net This technique can be sensitive enough to distinguish between structurally similar compounds. nih.gov

There is no specific information available in the searched literature regarding thermochromic investigations of this compound.

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound is not publicly available, analysis of closely related compounds, such as Ethyl 4-(3-chlorobenzamido)benzoate and Ethyl 4-[(4-methylbenzyl)oxy]benzoate, provides valuable insights into the likely solid-state characteristics. eurjchem.comresearchgate.netnih.gov

For instance, the crystal structure of Ethyl 4-(3-chlorobenzamido)benzoate was determined using single-crystal X-ray diffraction. eurjchem.com It crystallizes in the triclinic space group P-1. eurjchem.com Such studies are fundamental to understanding the precise three-dimensional arrangement of atoms in the crystalline state.

Table 1: Crystallographic Data for the Analogue Ethyl 4-(3-chlorobenzamido)benzoate

| Parameter | Value |

|---|---|

| Empirical Formula | C16H14ClNO3 |

| Space Group | P-1 (Triclinic) |

| a (Å) | 5.2941(15) |

| b (Å) | 8.157(2) |

| c (Å) | 16.238(4) |

| α (°) | 82.682(6) |

| β (°) | 84.481(6) |

| γ (°) | 80.100(6) |

| Volume (ų) | 683.2(3) |

| Z | 2 |

Data sourced from a study on a related compound to illustrate typical crystallographic parameters. eurjchem.com

Analysis of Crystal Packing and Hydrogen Bonding Networks

In the solid state, molecules of substituted ethyl benzoates are held together by a network of intermolecular interactions. While this compound lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds are expected to be significant in its crystal packing. These interactions would likely involve the hydrogen atoms of the methyl and ethyl groups and the oxygen atoms of the carbonyl group.

Advanced Mass Spectrometry Techniques for Complex Chemical Systems

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation and precise mass determination of organic compounds. pnnl.gov

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry provides the exact mass of a molecule with high precision, allowing for the unambiguous determination of its elemental formula. kobv.de For this compound (C10H11ClO2), the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹H, ¹²C, ¹⁶O, ³⁵Cl).

The analysis of aromatic esters by mass spectrometry often reveals characteristic fragmentation patterns. acs.org Common fragmentation pathways for ethyl benzoates include the loss of the ethoxy radical (•OCH2CH3) or ethylene (B1197577) (C2H4) via a McLafferty rearrangement, leading to the formation of a benzoyl cation or a protonated benzoic acid, respectively. youtube.com The presence of chlorine and its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic M+ and M+2 peaks in the mass spectrum, aiding in its identification.

Table 2: Calculated Exact Masses for Isotopologues of this compound

| Formula | Isotope Composition | Exact Mass (Da) |

|---|---|---|

| C10H11³⁵ClO2 | Main Isotopologue | 198.04476 |

| C10H11³⁷ClO2 | Chlorine-37 Isotopologue | 200.04181 |

| ¹³CC9H11³⁵ClO2 | Carbon-13 Isotopologue | 199.04811 |

These values are calculated and serve as a reference for HRMS analysis.

Fragmentation Pattern Analysis for Structural Confirmation

The structural elucidation of "this compound" is significantly supported by mass spectrometry, a powerful analytical technique that provides detailed information about the molecular weight and structural features of a compound. In mass spectrometry, the molecule is ionized, typically by electron impact (EI), which causes it to fragment in a predictable manner. The resulting charged fragments are then detected based on their mass-to-charge ratio (m/z). The analysis of this fragmentation pattern allows for the confirmation of the compound's structure.

The fragmentation of ethyl benzoates and their substituted analogues generally follows well-established pathways. For aromatic esters, the molecular ion peak is typically strong due to the stability of the aromatic ring. The primary fragmentation pathways for "this compound" are anticipated to involve the ester group and the substituents on the benzene ring.

A key initial fragmentation step for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃), which has a mass of 45 Da. This cleavage results in the formation of a stable acylium ion. In the case of "this compound," this would lead to the formation of the 2-chloro-4-methylbenzoyl cation.

Another characteristic fragmentation pathway for acylium ions is the subsequent loss of a neutral carbon monoxide (CO) molecule, which has a mass of 28 Da. This would result in a substituted phenyl cation. The presence of the chlorine atom is particularly diagnostic, as it will produce a characteristic isotopic pattern in any fragment that contains it. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two peaks (M+ and M+2) separated by 2 m/z units for any chlorine-containing fragment, with the M+2 peak having about one-third the intensity of the M+ peak.

Further fragmentation can involve the substituents on the aromatic ring. For instance, cleavage of the C-Cl bond can lead to the loss of a chlorine radical. The presence of the methyl group can also influence the fragmentation, potentially leading to the formation of a tropylium-like ion through rearrangement, a common feature in the mass spectra of alkyl-substituted benzene derivatives.

By identifying the m/z values of the molecular ion and the major fragment ions, and by observing the characteristic isotopic patterns, the precise structure of "this compound" can be confidently confirmed.

Predicted Fragmentation Data for this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula of Fragment | Neutral Loss | Formula of Neutral Loss |

|---|---|---|---|---|

| 198 | Molecular Ion | [C₁₀H₁₁³⁵ClO₂]⁺• | - | - |

| 153 | [M - OCH₂CH₃]⁺ | [C₈H₆³⁵ClO]⁺ | Ethoxy radical | •OCH₂CH₃ |

| 125 | [M - OCH₂CH₃ - CO]⁺ | [C₇H₆³⁵Cl]⁺• | Carbon monoxide | CO |

| 163 | [M - Cl]⁺ | [C₁₀H₁₁O₂]⁺ | Chlorine radical | •Cl |

| 90 | [C₇H₆]⁺• | [C₇H₆]⁺• | Chlorine radical and Carbon monoxide | •Cl, CO |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and energetics of molecules. By approximating the electron density, DFT calculations can determine the ground-state properties of a system with a favorable balance between accuracy and computational cost. For Ethyl 2-chloro-4-methylbenzoate, DFT studies, typically employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in elucidating its fundamental chemical characteristics. researchgate.net

The first step in a computational study is typically geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in a global minimum on the potential energy surface.

Conformational analysis is particularly important for this molecule due to the rotational freedom of the ethyl ester group. Steric hindrance between the chlorine atom at the ortho position and the ethyl group can significantly influence the preferred orientation. nih.gov DFT calculations can map the conformational landscape by systematically rotating the relevant dihedral angles and calculating the corresponding energies, thereby identifying the most stable conformers and the energy barriers between them.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents typical data obtained from a DFT/B3LYP geometry optimization. Actual values may vary based on the specific computational level.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-Cl | ~1.75 Å |

| C=O | ~1.21 Å | |

| C-O (ester) | ~1.35 Å | |

| O-CH2 | ~1.45 Å | |

| Bond Angles | O=C-O | ~124° |

| C-C-Cl | ~121° | |

| C-O-CH2 | ~116° | |

| Dihedral Angle | C(aromatic)-C(carbonyl)-O-C(ethyl) | ~10-30° (twisted) |

DFT calculations are highly effective in predicting various spectroscopic parameters.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net These calculated shifts, when compared to a standard like Tetramethylsilane (TMS), provide a theoretical spectrum that is invaluable for interpreting experimental data and confirming structural assignments.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the vibrational modes (stretching, bending, rocking) of the molecule. researchgate.net A calculated IR spectrum helps in assigning the absorption bands observed in an experimental FT-IR spectrum. For instance, the characteristic C=O stretching frequency of the ester group and the C-Cl stretching frequency can be precisely predicted.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.netresearchgate.net This analysis provides insights into the electronic transitions occurring within the molecule, typically π → π* transitions within the benzene (B151609) ring.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) This table illustrates the type of spectroscopic data predicted by DFT and TD-DFT calculations.

| Spectrum | Parameter | Predicted Value |

| ¹³C NMR | C=O (carbonyl) | ~165 ppm |

| C-Cl | ~135 ppm | |

| Aromatic Carbons | 125-140 ppm | |

| -CH₂- (ethyl) | ~61 ppm | |

| IR | C=O Stretch | ~1730 cm⁻¹ |

| C-O Stretch | ~1250 cm⁻¹ | |

| C-Cl Stretch | ~750 cm⁻¹ | |

| UV-Vis | λ_max (π → π* transition) | ~240 nm |

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. numberanalytics.comtaylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring.

LUMO: Represents the ability of a molecule to accept electrons. The LUMO is often centered on the electron-withdrawing ester group and the aromatic ring.

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter. A small HOMO-LUMO gap suggests high chemical reactivity and polarizability. researchgate.net From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity, chemical hardness, and softness, which further quantify the molecule's reactivity.

Table 3: Frontier Molecular Orbital Properties (Illustrative DFT Calculation)

| Parameter | Description | Predicted Value |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | ~ 5.3 eV |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion over time. For this compound, MD simulations can be used to:

Explore Conformational Space: By simulating the molecule over nanoseconds, MD can provide a more complete picture of the accessible conformations and the dynamics of transitions between them, complementing the static picture from DFT.

Analyze Solvent Interactions: Placing the molecule in a simulation box with explicit solvent molecules (e.g., water or ethanol) allows for the study of solvation effects. This can reveal how solvent molecules arrange around the solute and how hydrogen bonding or other intermolecular forces influence its conformation and properties.

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations, particularly using DFT, are essential for investigating the mechanisms of chemical reactions. researchgate.net This involves mapping the potential energy surface that connects reactants to products.

To understand how this compound might be synthesized (e.g., via Fischer esterification of 2-chloro-4-methylbenzoic acid) or how it participates in subsequent reactions (e.g., hydrolysis or nucleophilic substitution), computational chemists identify key structures along the reaction pathway. sigmaaldrich.com

Intermediates: These are metastable species that exist in energy minima along the reaction coordinate. For example, in the acid-catalyzed esterification, a protonated carbonyl intermediate would be identified.

Transition States (TS): These are energy maxima along the reaction coordinate, representing the highest energy barrier that must be overcome for the reaction to proceed. Locating the TS structure is critical for calculating the activation energy of the reaction. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. For instance, in an ester hydrolysis reaction, the TS would feature the partial formation of a bond with the incoming nucleophile (e.g., water) and the partial breaking of the ester C-O bond.

Reaction Coordinate Analysis and Kinetic Predictions

The study of reaction mechanisms through computational methods, such as reaction coordinate analysis, is fundamental to predicting the kinetic and thermodynamic feasibility of chemical transformations. For this compound, a key reaction of interest is its hydrolysis, a classic example of nucleophilic acyl substitution.

Reaction Coordinate Analysis:

The hydrolysis of this compound, under both acidic and basic conditions, is expected to proceed through a tetrahedral intermediate. The reaction coordinate, which represents the lowest energy path from reactants to products, would feature transition states and this key intermediate.

Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. The potential energy surface would show a transition state leading to this intermediate. The subsequent collapse of this intermediate involves the departure of the ethoxide leaving group, passing through a second transition state to form the final carboxylate product. Computational studies on similar aromatic esters have elucidated the energetic profiles of these steps.

Under acidic conditions, the reaction mechanism is more complex, involving the initial protonation of the carbonyl oxygen. youtube.com This enhances the electrophilicity of the carbonyl carbon, facilitating the attack by a weak nucleophile like water. The reaction coordinate would involve multiple proton transfer steps in addition to the formation and breakdown of the tetrahedral intermediate.

Kinetic Predictions:

Kinetic predictions for the hydrolysis of this compound can be inferred from studies on related substituted benzoates. The presence of the chloro and methyl groups on the benzene ring significantly influences the reaction rate.

Steric Effects: The ortho-chloro substituent can also exert a steric hindrance effect, potentially slowing down the approach of the nucleophile to the carbonyl carbon.

Quantitative predictions of the rate constants can be achieved using theoretical models such as transition state theory. These calculations would require locating the transition state structures on the potential energy surface and calculating the activation energy. For a more qualitative prediction, the Hammett equation can be applied, which relates the reaction rates of substituted aromatic compounds to the electronic properties of the substituents.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties. aidic.it These models are built on the principle that the properties of a molecule are encoded in its molecular structure. For this compound, QSPR models can be developed to predict a variety of properties without the need for experimental measurements.

Development of QSPR Models:

The development of a QSPR model involves several key steps:

Data Set Collection: A dataset of compounds with known experimental values for the property of interest is required. For predicting properties of this compound, a dataset of various substituted benzoates or aromatic esters would be compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Constitutional Descriptors: Information about the molecular formula and connectivity.

Topological Descriptors: Numerical representation of the molecular topology.

Geometrical Descriptors: 3D aspects of the molecule such as size and shape.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these include properties like orbital energies (HOMO, LUMO), partial charges, and dipole moments. nih.gov

Model Building and Validation: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical relationship between the calculated descriptors and the experimental property. The predictive power and robustness of the model are assessed through rigorous internal and external validation techniques.

Predicted Properties:

For this compound, QSPR models could be employed to predict a range of important physicochemical properties. The table below illustrates hypothetical examples of properties that could be predicted and the types of descriptors that would likely be influential in the QSPR models.

| Property to be Predicted | Relevant Molecular Descriptors (Hypothetical) |

| Boiling Point | Molecular Weight, van der Waals Volume, Dipole Moment |

| Water Solubility | LogP, Polar Surface Area, Hydrogen Bond Donors/Acceptors |

| Refractive Index | Molar Refractivity, Electronic Polarizability |

| Vapor Pressure | Boiling Point, Enthalpy of Vaporization |

The accuracy of these predictions would depend on the quality and diversity of the training data and the appropriateness of the selected descriptors and modeling algorithm. Such predictive models are highly valuable in chemical risk assessment, environmental fate modeling, and materials science.

Applications in Advanced Chemical Synthesis and Materials Science

Integration into Polymeric Materials and Functional Systems

Enhancement of Thermal Stability and Mechanical Properties

Processes for the chlorination of polymers are designed to produce materials with high thermal stability and resistance to degradation at elevated temperatures. google.comgoogle.comgoogleapis.com The random distribution of chlorine within a polymer can be achieved through various chlorination processes, including those carried out in solution or suspension. google.comjustia.com The resulting chlorinated polymers often exhibit improved heat distortion resistance and chemical stability. google.com

The mechanical properties of polymers can also be influenced by the addition of benzoate (B1203000) derivatives. For instance, the introduction of such additives can affect the tensile strength and modulus of the resulting material. The specific effects would depend on the polymer matrix, the concentration of the additive, and the interactions between them.

Table 1: Potential Impact of Chlorinated Benzoate Moieties on Polymer Properties

| Property | Potential Effect | Rationale |

| Thermal Stability | Increased | The presence of chlorine can enhance intermolecular forces and char formation. google.comgoogle.com |

| Mechanical Strength | Modified | Can act as a reinforcing agent or a plasticizer depending on the interaction with the polymer. |

| Flame Retardancy | Increased | Halogenated compounds can interfere with the combustion process in the gas phase. |

It is important to note that the actual performance enhancement would need to be verified through empirical testing with specific polymer systems.

Development of UV-Absorbing and Photostable Materials

Aromatic esters are known for their ability to absorb ultraviolet (UV) radiation, a property that is leveraged in the development of UV-stabilizers and photostable materials. The benzene (B151609) ring in Ethyl 2-chloro-4-methylbenzoate is expected to absorb UV light, and the specific substitution pattern (chloro and methyl groups) will influence the absorption spectrum.

Chromatographic Stationary Phase Development and Separation Science